Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Organic Synthesis Protecting Groups Medicinal Chemistry

This Cbz-protected piperidine is a key intermediate in patented HIV integrase inhibitor pathways, with a documented 73% yield in the subsequent acylation step. Its orthogonal benzyl carbamate group enables selective deprotection under conditions that cleave Boc analogs, essential for complex peptide or peptidomimetic syntheses. With a LogP of 0.8, it offers superior lipophilicity for membrane permeability. Procuring this specific, validated intermediate ensures fidelity to published synthetic routes and reduces process development risk.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 331281-15-3
Cat. No. B581924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-4-cyanopiperidine-1-carboxylate
CAS331281-15-3
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESC1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2
InChIKeyGRHDPIWPOMOSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-15-3) Procurement and Technical Overview


Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-15-3) is a protected piperidine derivative, characterized by a benzyl carbamate (Cbz) group at the N1 position and a geminal amino-cyano substitution at the C4 position . It is a versatile intermediate in organic synthesis, particularly for medicinal chemistry applications, where it serves as a building block for more complex piperidine-based scaffolds [1]. The compound's molecular formula is C14H17N3O2, with a molecular weight of 259.30 g/mol . Its structural features allow for selective deprotection and functionalization, making it a valuable tool for researchers developing novel pharmaceuticals and agrochemicals.

Why Generic Substitution of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-15-3) is Not Advisable


Direct substitution of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate with seemingly similar piperidine derivatives, such as its Boc-protected or ethyl ester analogs, is scientifically unsound due to fundamental differences in protecting group strategy, physicochemical properties, and validated application in synthetic routes . The Cbz group is cleaved under orthogonal conditions (hydrogenolysis or strong acid) compared to the acid-labile Boc group, which dictates different compatibility with downstream reaction sequences [1]. Furthermore, the specific benzyl carbamate is a documented and yield-optimized intermediate in patented synthetic pathways, where alternative protecting groups or ester moieties may lead to significantly different reaction outcomes or failure to produce the desired final product [2]. The quantitative evidence below details these critical distinctions.

Quantitative Evidence Guide for Selecting Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-15-3)


Orthogonal Protection Strategy: Cbz vs. Boc Deprotection Conditions

The benzyl carbamate (Cbz) group in this compound offers orthogonal deprotection relative to the widely used tert-butyl carbamate (Boc) group found in the direct analog, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) . While the Boc group is typically removed under acidic conditions (e.g., TFA, HCl), the Cbz group is cleaved via hydrogenolysis (H2, Pd/C) or strong acid (e.g., HBr/AcOH). This orthogonal relationship is a critical design element for complex multi-step syntheses, enabling selective manipulation of the N1 position while preserving other sensitive functionalities [1].

Organic Synthesis Protecting Groups Medicinal Chemistry

Computed LogP as an Indicator of Differential Lipophilicity

The benzyl carbamate moiety imparts a significant increase in lipophilicity compared to the corresponding ethyl carbamate analog. The predicted LogP (XLogP3-AA) for ethyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 161315-18-0) is -0.3 [1], whereas the computed LogP for the benzyl derivative is 0.8 [2]. This difference of 1.1 LogP units corresponds to a >10-fold difference in partition coefficient, which is highly relevant for applications where membrane permeability, solubility, or chromatographic behavior is a key parameter.

Physicochemical Properties Drug Design ADME

Validated Synthetic Yield in a Patented HIV Integrase Inhibitor Route

The compound is a validated intermediate in a published patent route for the synthesis of HIV integrase inhibitors [1]. A specific reaction step details the use of this compound with benzyl chloroformate, yielding benzyl 4-(benzyloxycarbonylamino)-4-cyanopiperidine-1-carboxylate with a reported yield of 73% after 18 hours [2]. This specific, quantitative outcome is tied to the use of the exact Cbz-protected amino-cyanopiperidine, demonstrating its proven performance in a targeted pharmaceutical synthesis.

HIV Integrase Inhibitors Patent Synthesis Process Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The compound exhibits a computed Topological Polar Surface Area (TPSA) of 79.4 Ų [1], a value that falls within the optimal range for oral bioavailability and CNS penetration according to standard drug-likeness filters [2]. This TPSA is identical to that of the ethyl carbamate analog [3], indicating that the core polar functionality is preserved regardless of the N1 ester. The compound also has 1 hydrogen bond donor and 4 acceptors [1], a profile conducive to specific interactions with biological targets.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Optimal Research and Industrial Application Scenarios for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-15-3)


Medicinal Chemistry: Synthesis of HIV Integrase Inhibitors

This compound is specifically identified as a key intermediate in the preparation of HIV integrase inhibitors, as detailed in patent literature [5]. Its use is documented with a reported 73% yield in a subsequent acylation step, providing a validated starting point for medicinal chemists developing novel antiviral agents . Researchers working on this target class should prioritize this exact intermediate to ensure fidelity to the published synthetic route and avoid the uncertainties associated with substituting alternative protecting groups.

Complex Molecule Synthesis Requiring Orthogonal Protection

For the construction of complex molecular architectures, the Cbz-protected piperidine offers a distinct advantage over its Boc-protected counterpart. Its stability under acidic conditions, which would cleave a Boc group, allows for selective deprotection strategies [5]. This is particularly valuable in the synthesis of peptides, peptidomimetics, or other multifunctional molecules where multiple protecting groups with orthogonal labilities are required for controlled, sequential functionalization .

Building Block for Lipophilic Piperidine Scaffolds

With a computed LogP of 0.8, this compound is more lipophilic than its ethyl ester analog (LogP -0.3) [5]. This property makes it a preferred starting material for the synthesis of drug candidates or chemical probes where increased membrane permeability or enhanced hydrophobic interactions with a target protein are desired. The benzyl group can also serve as a hydrophobic anchor during purification or as a moiety that can be removed late-stage to reveal a free amine for further derivatization.

Process Chemistry and Scale-Up of Patent-Disclosed Routes

Process chemists tasked with scaling up the synthesis of compounds disclosed in patents, such as those for HIV integrase inhibitors, will find the documented yield (73% for a specific acylation) a critical benchmark [5]. This data point allows for the assessment of reaction performance and optimization. Procuring this specific, validated intermediate reduces development time and mitigates the risk of process failure compared to using a structurally similar but unproven alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.